molecular formula C11H22N2O2 B8070486 tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate

Cat. No.: B8070486
M. Wt: 214.30 g/mol
InChI Key: ZFUJATNIGNCUKO-DTWKUNHWSA-N
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Description

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the formylated compound.

    Protection: The formyl group is protected by converting it to an N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Key Step:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate is unique due to its specific structure, which includes an amino group and an ethyl group attached to a pyrrolidine ring. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJATNIGNCUKO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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